Cas no 634-20-8 ([2-(acetyloxy)phenyl]methanediyl diacetate)

[2-(acetyloxy)phenyl]methanediyl diacetate structure
634-20-8 structure
Product Name:[2-(acetyloxy)phenyl]methanediyl diacetate
CAS-nummer:634-20-8
MF:C13H14O6
MW:266.246664524078
CID:1658790
PubChem ID:69443
Update Time:2025-04-21

[2-(acetyloxy)phenyl]methanediyl diacetate Chemische en fysische eigenschappen

Naam en identificatie

    • [2-(acetyloxy)phenyl]methanediyl diacetate
    • (2-Acetoxyphenyl)methylene diacetate
    • 2-Hydroxy-toluene-alpha,alpha-diol, triacetate
    • Methanediol, (2-(acetyloxy)phenyl)-, diacetate
    • Methanediol, [2- (acetyloxy)phenyl]-, diacetate
    • methanediol, 1-[2-(acetyloxy)phenyl]-, diacetate
    • [2-(diacetyloxymethyl)phenyl] acetate
    • 2-Acetoxyphenylmethanediol diacetate
    • DTXSID20883514
    • 2-acetoxybenzylidene diacetate
    • [2-(diacetoxymethyl)phenyl] acetate
    • AKOS003661305
    • NSC-51946
    • Methanediol, 1-(2-(acetyloxy)phenyl)-, 1,1-diacetate
    • 634-20-8
    • NSC-4040
    • DURAGTHQRQBUTE-UHFFFAOYSA-N
    • NSC4040
    • Methanediol, [2-(acetyloxy)phenyl]-, diacetate
    • NSC 4040
    • NSC 51946
    • NSC51946
    • STK224836
    • ACETIC ACID ACETOXY-(2-ACETOXY-PHENYL)-METHYL ESTER
    • Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate
    • (ACETYLOXY)[2-(ACETYLOXY)PHENYL]METHYL ACETATE
    • Inchi: 1S/C13H14O6/c1-8(14)17-12-7-5-4-6-11(12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3
    • InChI-sleutel: DURAGTHQRQBUTE-UHFFFAOYSA-N
    • LACHT: O(C(C)=O)C(C1C=CC=CC=1OC(C)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 266.07902
  • Monoisotopische massa: 266.07903816g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 7
  • Complexiteit: 335
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 78.9Ų

Experimentele eigenschappen

  • PSA: 78.9

[2-(acetyloxy)phenyl]methanediyl diacetate Gerelateerde literatuur

Aanbevolen leveranciers
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD